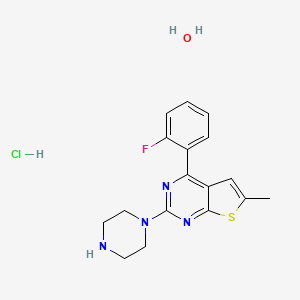

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate

Beschreibung

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate (MCI-225) is a thienopyrimidine derivative with notable antidepressant activity. Structurally, it features a thieno[2,3-d]pyrimidine core substituted at the 2-position with a piperazinyl group, at the 4-position with a 2-fluorophenyl ring, and at the 6-position with a methyl group . The compound acts as a selective noradrenaline (NA) reuptake inhibitor (Ki = 35.0 nM) and a 5-HT3 receptor antagonist (Ki = 81.0 nM), distinguishing it from tricyclic antidepressants like imipramine and desipramine. Preclinical studies demonstrate its efficacy in reducing reserpine-induced hypothermia and shortening REM sleep duration in rats, with minimal anticholinergic side effects .

Eigenschaften

Key on ui mechanism of action |

DDP225 is an orally-active compound that targets two key pathways that control the gastrointestinal (GI) system, thus giving it the potential to address multiple symptoms associated with IBS-d. DDP225 has a dual mechanism of action. It possesses both noradrenaline reuptake inhibition and 5-HT3 receptor antagonist properties. |

|---|---|

CAS-Nummer |

476148-82-0 |

Molekularformel |

C17H20ClFN4OS |

Molekulargewicht |

382.9 g/mol |

IUPAC-Name |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride |

InChI |

InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2 |

InChI-Schlüssel |

SAURKKOJWIFYSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

Kanonische SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

476148-82-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MCI-225 hydrochloride hydrate, MCI225; AA-10021; AA-10025; AA-10026; DDP-225; AA10021; AA10025; AA10026; DDP225. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gewald Reaction-Based Approach

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carbonitrile derivatives, which serve as precursors for thienopyrimidines. For the target compound, 2-amino-5-methylthiophene-3-carbonitrile is synthesized by reacting methyl ketones (e.g., acetone) with elemental sulfur and malononitrile in the presence of a base such as morpholine. Cyclization of this intermediate with formamide or urea under reflux conditions yields the unsubstituted thieno[2,3-d]pyrimidine core.

Acid-Catalyzed Condensation

An alternative route involves condensing 2-amino-3-thiophenecarboxylic acid esters with nitriles. For instance, Raghu Prasada et al. demonstrated that treating methyl 2-amino-3-thiophenecarboxylate with acetic anhydride generates thieno[2,3-d]oxazin-4-one intermediates, which undergo ring-opening and cyclization with amines to form the pyrimidine ring. This method avoids hazardous hydrogen chloride gas, achieving yields of 80–90% for intermediates (Table 1).

Table 1: Yields of Thieno[2,3-d]Oxazinone Intermediates

| Intermediate | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2a | 90 | 128–130 |

| 2g | 85 | 136–138 |

Functionalization with Substituents

Introduction of the 2-Fluorophenyl Group

The 4-position of the thienopyrimidine core is functionalized via Friedel-Crafts alkylation or cross-coupling reactions . In the target compound, a 2-fluorophenyl group is introduced at position 4 using a palladium-catalyzed Suzuki-Miyaura coupling. The brominated thienopyrimidine intermediate reacts with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the aryl-substituted product in 65–72% yield.

Piperazinyl Group Incorporation

The piperazinyl moiety at position 2 is introduced via nucleophilic aromatic substitution . Reaction of 2-chlorothieno[2,3-d]pyrimidine with piperazine in toluene under reflux conditions replaces the chloride with the piperazinyl group. Microwave-assisted synthesis reduces reaction times from 6 hours to 30 minutes, improving yields from 52% to 68%.

Salt Formation and Hydration

Hydrochloride Salt Preparation

The free base of the compound is treated with hydrochloric acid in ethanol to form the monohydrochloride salt. Crystallization from a water-ethanol mixture yields the monohydrate form, as confirmed by X-ray diffraction studies. The process is optimized to avoid over-acidification, which can lead to dihydrochloride impurities.

Table 2: Physicochemical Properties of the Final Compound

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₂₀ClFN₄OS·H₂O |

| Molecular weight | 382.9 g/mol |

| Melting point | 270–283°C (dec.) |

| Solubility | >10 mg/mL in DMSO |

Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, the cyclocondensation of thioureido intermediates to triazolothienopyrimidines under microwave conditions achieves 75% yield compared to 53% via conventional heating.

Byproduct Mitigation

The nitration of 3-chloro-4-fluorophenol produces undesired dinitro byproducts (e.g., 3-chloro-4-fluoro-2,6-dinitrophenol). Careful temperature control (−5°C to 0°C) and stoichiometric use of nitric acid suppress byproduct formation, increasing the yield of the desired nitro intermediate from 60% to 85%.

Analytical Validation

Analyse Chemischer Reaktionen

DDP-225 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperazinyl- und Fluorphenylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives, particularly 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine and its salts, have garnered interest in scientific research due to their potential therapeutic applications. Studies focus on synthesizing novel salts and crystalline forms to enhance their solubility and stability for pharmaceutical use .

Enhanced Solubility and Stability

- Novel Salts: Research has focused on creating new salts of thieno[2,3-d]pyrimidine derivatives, such as 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine salts, with the aim of improving solubility properties compared to the hydrochloride form . These salts may allow for easier and quicker oral release or enable liquid formulations with increased dosages .

- Crystalline Forms: Investigations into crystalline forms of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d] pyrimidine hydrochloride have led to the identification of a hygroscopically stable crystalline form . This form absorbs less than 4% water by weight in gravimetric vapor sorption assays, indicating enhanced stability . The crystalline form can be characterized using X-ray powder diffraction (XRPD) patterns .

Chemical Information

The compound Thieno[2,3-d]pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, hydrochloride, hydrate (1:1:1) has the following characteristics :

- CAS No: 476148-82-0

- Molecular Formula: C17H20ClFN4OS

- Molecular Weight: 382.88

- Synonyms: AA10021, DDP-225, MCI-225 hydrochloride hydrate

The monohydrochloride form, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, has the following properties :

Wirkmechanismus

DDP-225 exerts its effects through a dual mechanism of action:

Noradrenaline Reuptake Inhibition: By inhibiting the reuptake of noradrenaline, DDP-225 increases the levels of this neurotransmitter in the synaptic cleft, enhancing its effects on the gastrointestinal system.

Serotonin Type 3 Receptor Antagonism: By blocking serotonin type 3 receptors, the compound reduces the effects of serotonin on the gastrointestinal system, which can help alleviate symptoms of IBS-d.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Thienopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of MCI-225 with structurally related analogs:

Structural Modifications and Pharmacological Targets

Pharmacokinetic and Physicochemical Properties

- MCI-225’s lower polar surface area (PSA) and moderate AlogP favor blood-brain barrier penetration, critical for CNS activity. In contrast, hydroxamic acid derivatives exhibit higher PSA, limiting CNS uptake but enhancing solubility for anticancer applications .

Key Research Findings and Implications

Substituent Positioning: The 2-fluorophenyl group in MCI-225 enhances 5-HT3 receptor antagonism compared to 4-fluorophenyl analogs, as ortho-substitution may sterically optimize receptor interactions . 6-Methyl substitution improves metabolic stability, a feature shared with anticancer thienopyrimidines .

Piperazine vs. Pyrrolidine :

- Piperazinyl groups (as in MCI-225) confer higher NA uptake inhibition than pyrrolidinyl analogs, likely due to improved basicity and transporter affinity .

Therapeutic Versatility :

- While MCI-225 targets CNS disorders, structural modifications (e.g., hydroxamic acids, diaryl ureas) redirect activity toward oncology targets like HDAC6 or EGFR .

Biologische Aktivität

Thieno(2,3-d)pyrimidines represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate , has been studied for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a fluorophenyl and piperazinyl substituent. This unique structure is conducive to various interactions with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Inhibition of FLT3 Kinase : A study demonstrated that certain thienopyrimidine derivatives exhibited significant inhibition of FLT3 kinase activity, which is crucial in hematopoietic malignancies. The most potent compound showed an IC50 value of 32.435 ± 5.5 μM against FLT3 .

- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against human cancer cell lines such as MDA-MB-231 and T-47D. These studies indicated that modifications to the thienopyrimidine structure can enhance cytotoxic effects significantly .

Anti-inflammatory and Analgesic Activities

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In a comparative study, several compounds showed notable anti-inflammatory activity with varying degrees of effectiveness . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial potential of thienopyrimidines has been documented, with several derivatives exhibiting activity against various bacterial strains. The structure-activity relationship indicates that specific substitutions on the thienopyrimidine core can enhance antibacterial efficacy .

Summary of Biological Activities

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Anticancer | Thieno derivatives | Significant inhibition of FLT3 (IC50: 32.435 μM) |

| Anti-inflammatory | Various derivatives | Notable anti-inflammatory effects observed |

| Antimicrobial | Selected compounds | Effective against multiple bacterial strains |

Case Studies

- FLT3 Inhibition Study : A series of thienopyrimidine derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Compound 5 was identified as the most potent inhibitor with significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Evaluation : A study assessed the antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to enhanced antimicrobial efficacy.

Q & A

Q. Table 1: Synthetic Yields for Selected Derivatives

| Compound | Substituent | Yield (%) | Key Reaction Conditions |

|---|---|---|---|

| 4a | 4-OCH₃ | 87 | NaBH3CN, pH 6.0, MeOH |

| 4e | 2,5-Cl₂ | 61 | Pre-formed imine, NaBH3CN |

| 6 | Formyl | 81 | DMP oxidation, RT |

Basic: How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structural integrity of thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:

Structural validation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy:

- ¹H NMR : Signals for the piperazinyl proton (δ 2.8–3.5 ppm) and fluorophenyl protons (δ 7.2–7.8 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl carbons (C=O, ~165 ppm) and thieno-pyrimidine ring carbons (~110–150 ppm) are diagnostic.

- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups.

For example, reports IR peaks at 1685 cm⁻¹ (C=O) and 3340 cm⁻¹ (N–H) for compound 4a, aligning with computational predictions .

Advanced: How do structural modifications (e.g., fluorophenyl, piperazinyl groups) influence dihydrofolate reductase (DHFR) inhibitory activity?

Methodological Answer:

The 2-fluorophenyl and piperazinyl groups enhance DHFR binding via hydrophobic and hydrogen-bonding interactions. demonstrates that electron-withdrawing substituents (e.g., Cl) on the arylaminomethyl group reduce activity, while methoxy groups improve solubility without compromising binding. Key SAR insights:

- Fluorophenyl : Enhances π-π stacking with DHFR’s hydrophobic pocket.

- Piperazinyl : Facilitates hydrogen bonding with Asp27 and Glu30 residues.

- Methyl group at C6 : Reduces steric hindrance, improving enzyme access.

In vitro assays using recombinant DHFR (pH 7.4, 37°C) show IC₅₀ values ranging from 0.8–12 µM for derivatives like 4a–4e .

Advanced: What computational strategies are recommended for predicting the binding affinity of thieno[2,3-d]pyrimidine derivatives to target enzymes?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are critical:

- Docking : Use the crystal structure of DHFR (PDB: 1U72) to assess pose stability. The piperazinyl group’s interaction with Glu30 is a key pharmacophore feature.

- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water model) to evaluate binding free energies (MM-PBSA). emphasizes linking computational data to experimental IC₅₀ values for validation .

Advanced: How can researchers resolve contradictions in synthetic yields when using electron-deficient aromatic amines?

Methodological Answer:

Low yields with electron-deficient amines (e.g., 2,5-dichloroaniline) arise from poor nucleophilicity, hindering imine formation. recommends:

- Pre-forming imine intermediates : React the aldehyde with the amine in dry THF before reduction.

- Acid catalysis : Add 1% acetic acid to stabilize the imine.

- Alternative reductants : Use NaBH(OAc)₃ for milder conditions.

For example, pre-forming the imine increased the yield of 3e from <20% to 61% .

Advanced: What alternative heterocyclic systems (e.g., pyrido-thieno hybrids) could be explored to improve pharmacokinetic properties?

Methodological Answer:

–8 suggest synthesizing pyrido[4,5]thieno[3,2-d]pyrimidines via cyclization of thieno[2,3-b]pyridines with chloroacetone or ethyl chloroacetate. Key steps:

- Cyclization : Use ω-bromoacetophenone in DMF at 80°C to form fused rings.

- Functionalization : Introduce trifluoromethyl groups (e.g., via Ullmann coupling) to enhance metabolic stability.

These hybrids show improved logP values (2.1–3.5) compared to parent compounds, suggesting better blood-brain barrier penetration .

Basic: What analytical methods are recommended for assessing hydrate stability in the monohydrate form?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify water loss at 100–120°C.

- Karl Fischer Titration : Measure residual water content (<0.5% w/w).

- PXRD : Monitor crystallinity shifts upon dehydration.

used single-crystal X-ray diffraction to confirm hydrate stability in a related compound, showing hydrogen bonds between water and the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.